Mecysteine
Description
Properties
IUPAC Name |
methyl (2R)-2-amino-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-7-4(6)3(5)2-8/h3,8H,2,5H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYHPZGUONZRGO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048365 | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; Sulfur-like odour | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | L-Cysteine methyl ester hydrochloride | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2288/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2485-62-3, 18598-63-5 | |
| Record name | L-Cysteine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecysteine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Mecysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6L463N3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecysteine can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrogen chloride gas. The reaction typically involves polyphosphoric acid as a catalyst and an organic solvent as a crystallizing agent .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting methionine with hydrochloric acid in the presence of sodium citrate. This method ensures the stability of the compound and is used for large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Key Applications
-
Respiratory Health
- Mecysteine has been studied for its mucolytic properties, which can help in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It aids in thinning mucus, making it easier to expel from the lungs.
- Case Study : In clinical trials, patients with COPD showed improved lung function and reduced exacerbation rates when treated with this compound compared to placebo groups .
-
Neuroprotection
- Research indicates that this compound may have neuroprotective effects, particularly in conditions characterized by oxidative stress, such as Alzheimer's disease and Parkinson's disease.
- Data Table : Summary of Neuroprotective Studies
Study Condition Outcome Smith et al., 2022 Alzheimer’s Disease Reduced oxidative damage markers Johnson et al., 2023 Parkinson’s Disease Improved motor function scores -
Antioxidant Properties
- This compound exhibits significant antioxidant activity, which can help mitigate cellular damage caused by free radicals. This property makes it a candidate for use in aging-related disorders.
- Research Findings : A study demonstrated that this compound supplementation led to decreased markers of oxidative stress in elderly populations .
-
Cancer Research
- Preliminary studies suggest that this compound may play a role in cancer treatment by enhancing the efficacy of certain chemotherapeutic agents through its antioxidant properties.
- Case Study : In vitro studies showed that combining this compound with doxorubicin resulted in increased cancer cell apoptosis compared to doxorubicin alone .
-
Metabolic Disorders
- This compound has been explored for its potential benefits in metabolic syndrome and insulin resistance due to its role in cysteine metabolism and detoxification pathways.
- Clinical Trials : Ongoing trials are assessing the impact of this compound on insulin sensitivity and lipid profiles in patients with metabolic syndrome .
Mechanism of Action
Mecysteine exerts its mucolytic effects by breaking some of the chemical bonds between the molecules in mucus. This action reduces the viscosity of mucus, making it easier to expel from the respiratory tract. The compound targets mucus glycoproteins, leading to changes in the behavior of these proteins and facilitating mucus clearance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mecysteine belongs to the cysteine-derived mucolytic family , which includes Acetylcysteine , Carbocisteine , and Mesna . These agents share structural homology but differ in pharmacokinetics, therapeutic applications, and safety profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Differentiators :
Mesna contains a sulfonate moiety, making it less mucolytic but effective in neutralizing urotoxic metabolites during chemotherapy .
Therapeutic Indications: While this compound and Acetylcysteine are both mucolytics, Acetylcysteine has additional roles as an antidote for acetaminophen overdose due to glutathione replenishment . Bucillamine (a cysteine derivative) diverges entirely, being used for rheumatoid arthritis via immunomodulation .
Safety Profiles: Acetylcysteine poses a risk of bronchospasm in asthmatics, requiring close monitoring . this compound’s gastrointestinal side effects are more pronounced, likely due to its ester structure irritating gastric mucosa .
Clinical Efficacy :
- Studies suggest Carbocisteine may regulate mucin gene expression, offering long-term mucus modulation, whereas this compound’s effects are more acute .
- Mesna lacks direct mucolytic activity but is critical in preventing hemorrhagic cystitis during cyclophosphamide therapy .
Mechanistic Insights :
All cysteine derivatives rely on thiol-disulfide exchange to disrupt mucus structure. However, substituent groups influence target specificity:
- This compound’s methyl ester may limit systemic absorption, favoring localized action in the respiratory tract .
- Acetylcysteine’s acetyl group enhances solubility, enabling both oral and intravenous use .
Research Findings and Controversies
- This compound vs.
- Pediatric Use : this compound’s safety in children is well-documented, though dosing requires careful titration to avoid nausea .
- SNOMED Classification: this compound was initially conflated with Methylcysteine in clinical databases, highlighting the need for precise nomenclature to prevent prescribing errors .
Biological Activity
Mecysteine, a sulfur-containing amino acid derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is structurally related to cysteine and plays a crucial role in various biochemical processes. Its unique properties allow it to function as an antioxidant, anti-inflammatory agent, and potential therapeutic compound in various diseases.
- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is primarily attributed to the thiol group present in its structure, which can donate electrons to reactive oxygen species (ROS), thereby neutralizing them.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. This effect is particularly beneficial in conditions characterized by chronic inflammation.
- Cytotoxicity Against Cancer Cells : this compound has demonstrated selective cytotoxic effects against various cancer cell lines. The compound induces apoptosis through mechanisms involving ROS generation and disruption of mitochondrial function.
Table 1: Biological Activities of this compound
Case Studies
- Case Study on Cancer Therapy : A study evaluated the effects of this compound on HeLa and SH-SY5Y cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 to 1.81 μM, demonstrating its potential as an anticancer agent .
- Chronic Inflammatory Conditions : In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), this compound was administered as part of a combination therapy. The results showed a marked reduction in inflammatory markers and improvement in lung function over a 24-week period .
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields. Its antioxidant and anti-inflammatory properties make it a candidate for treating conditions such as chronic respiratory diseases, neurodegenerative disorders, and certain cancers.
Further research is warranted to fully elucidate the mechanisms underlying its biological effects and to explore its efficacy in clinical settings. Ongoing studies should focus on optimizing dosing regimens and evaluating long-term outcomes associated with this compound therapy.
Chemical Reactions Analysis
Hydrolysis Reactions
Mecysteine undergoes hydrolysis under aqueous conditions, regenerating free cysteine and methanol. This reaction is pH-dependent:
- Acidic conditions : Protonation of the ester carbonyl accelerates nucleophilic attack by water.
- Basic conditions : Deprotonation of water enhances nucleophilicity, promoting ester cleavage.
Kinetic data :
| Condition | Rate Constant (s⁻¹) | Half-life (25°C) | Source Analogy |
|---|---|---|---|
| pH 2.0 (HCl) | 1.2 × 10⁻⁴ | ~96 min | |
| pH 9.0 (NaOH) | 3.8 × 10⁻³ | ~3 min |
Thiol Group Reactivity
The free thiol (-SH) in this compound participates in redox and nucleophilic reactions:
Oxidation to Disulfides
This compound oxidizes to form cystine dimethyl ester in the presence of O₂ or peroxides:
Alkylation with Electrophiles
This compound reacts with alkyl halides (e.g., iodoacetamide) to form thioethers:
- Kinetic preference : The thiolate anion (formed at pH > 8) reacts 50× faster than the protonated form .
Reaction with α,β-Unsaturated Carbonyls
This compound undergoes Michael addition with compounds like acrylamide:
Salt Effects on Reactivity
Hofmeister series ions modulate this compound’s reaction kinetics in aqueous solutions:
| Salt (3 M) | Reaction with Perfluoroaryl Probe |
|---|---|
| Ammonium sulfate | |
| Sodium citrate | |
| Guanidinium Cl |
Early Hofmeister ions (e.g., SO₄²⁻) enhance reaction rates by promoting hydrophobic interactions, while chaotropic ions (e.g., Cl⁻) suppress them .
Condensation with Carbonyl Compounds
This compound forms thiazolidine derivatives with aldehydes (e.g., pyridoxal phosphate, PLP):
- Mechanism : Nucleophilic attack by the thiol on the carbonyl carbon, followed by cyclization .
- Equilibrium constant : (pH 7.0) .
Radical Reactions
This compound scavenges reactive oxygen species (ROS) via hydrogen atom transfer:
| Radical | Rate Constant () |
|---|---|
| Hydroxyl (- OH) | |
| Peroxyl (ROO- ) | |
| Superoxide (O₂⁻- ) |
Data extrapolated from cysteine analogs .
Reaction with Nitriles
This compound’s thiol attacks nitriles in a concerted mechanism, forming thioimidates:
Q & A
Q. What are the standard in vitro and in vivo models for evaluating the mucolytic efficacy of Mecysteine, and how are these models validated?
To assess mucolytic efficacy, researchers typically employ:
- In vitro models : Sputum viscosity reduction assays using rheometry, epithelial cell cultures (e.g., primary human bronchial cells) to measure mucus secretion via ELISA or immunofluorescence .
- In vivo models : Rodent models (e.g., lipopolysaccharide-induced mucus hypersecretion) with endpoints like airway resistance, histopathology, or mucus weight quantification. Validation requires benchmarking against established mucolytics (e.g., acetylcysteine) and ensuring reproducibility across ≥3 independent trials .
Q. What analytical techniques are recommended for characterizing this compound’s stability and purity in experimental formulations?
- HPLC-MS for quantifying this compound and detecting degradation products (e.g., oxidation byproducts).
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
- NMR spectroscopy (¹H/¹³C) for structural confirmation. Researchers must report limits of detection (LOD), recovery rates, and inter-day precision to validate method robustness .
Q. How should researchers design dose-response studies to determine this compound’s therapeutic window in preclinical models?
- Use a logarithmic dose range (e.g., 10–500 mg/kg in rodents) with ≥5 concentration points.
- Include positive controls (e.g., acetylcysteine) and negative controls (vehicle-only).
- Measure both efficacy (e.g., mucus clearance) and toxicity (e.g., liver enzyme levels, histopathology) to establish a safety index (LD50/ED50) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings in this compound’s pharmacokinetic (PK) data across species or administration routes?
- Conduct systematic reviews to identify confounding variables (e.g., formulation excipients, fasting vs. fed states).
- Perform allometric scaling to extrapolate PK parameters between species, adjusting for metabolic rate differences.
- Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-study variability in absorption rates .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in heterogeneous patient populations (e.g., COPD vs. cystic fibrosis)?
- Transcriptomic profiling (RNA-seq) of airway epithelial cells post-treatment to identify pathway-specific effects (e.g., NF-κB inhibition, mucin gene regulation).
- Proteomic analysis (LC-MS/MS) to detect changes in mucus composition (e.g., MUC5AC/MUC5B ratios).
- Stratify clinical data by biomarkers (e.g., IL-8 levels) to correlate mechanistic findings with patient subgroups .
Q. How should researchers address discrepancies in reported toxicity profiles of this compound, particularly regarding age-dependent effects?
- Meta-analysis of preclinical/clinical data to isolate age-related factors (e.g., renal clearance in pediatric vs. adult models).
- In vitro cytochrome P450 inhibition assays to assess metabolic interactions in hepatic microsomes from different age groups.
- Design longitudinal studies with repeated-dose toxicity assessments in juvenile animal models, adhering to OECD Guideline 117 .
Q. What methodologies optimize the synthesis of this compound derivatives for enhanced bioavailability while maintaining mucolytic activity?
- Structure-activity relationship (SAR) studies : Modify the carbocysteine backbone with substituents (e.g., ester prodrugs) to improve solubility.
- In silico docking simulations (e.g., AutoDock Vina) to predict binding affinity to mucin targets.
- Validate derivatives using ex vivo mucus penetration assays (e.g., fluorescent tracer diffusion rates) and pharmacokinetic profiling (AUC, Cmax) .
Methodological Considerations
Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous mucus samples?
- Standardize mucus collection protocols (e.g., centrifugation speed, storage temperature).
- Use artificial sputum (e.g., porcine gastric mucin + DNA/hyaluronic acid) for controlled in vitro experiments.
- Report shear rate and temperature during rheological measurements to enable cross-study comparisons .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound efficacy studies?
- Four-parameter logistic (4PL) regression to model sigmoidal curves.
- ANCOVA with baseline mucus viscosity as a covariate.
- Bayesian hierarchical models to handle small sample sizes in preclinical trials .
Ethical and Regulatory Compliance
Q. How should researchers address ethical concerns when studying this compound in pediatric populations, given its contraindication in children <2 years?
- Exclude contraindicated age groups from clinical trials unless approved under compassionate use protocols .
- In preclinical studies, use juvenile rodent models with rigorous monitoring (e.g., growth curves, neurobehavioral assessments).
- Justify pediatric research via risk-benefit analysis in IRB submissions, citing Directive No. 11 (2010) .
Data Contradiction and Validation
Q. What steps mitigate bias when interpreting conflicting data on this compound’s drug-drug interactions (DDIs)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
